molecular formula C18H19ClN6O2S B2667383 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1171913-46-4

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2667383
CAS No.: 1171913-46-4
M. Wt: 418.9
InChI Key: KKAFUHQOSMOTIL-UHFFFAOYSA-N
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Description

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a sulfonyl group, a chlorophenyl group, an imidazole ring, and a pyrimidine ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps:

    Formation of the piperazine derivative: The piperazine ring is functionalized with a 3-chlorophenylsulfonyl group through a nucleophilic substitution reaction.

    Synthesis of the pyrimidine core: The pyrimidine ring is synthesized via a condensation reaction involving appropriate precursors.

    Coupling of the imidazole ring: The imidazole ring is introduced through a substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize efficiency.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine: Lacks the methyl group on the imidazole ring.

    4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)triazine: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness

The presence of both the 3-chlorophenylsulfonyl group and the 2-methyl-1H-imidazol-1-yl group in the pyrimidine ring makes 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-20-5-6-25(14)18-12-17(21-13-22-18)23-7-9-24(10-8-23)28(26,27)16-4-2-3-15(19)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFUHQOSMOTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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